P2X3 Antagonist Mechanism: Tetrazole-Substituted Arylamide Class Differentiation
The compound is explicitly claimed within the Markush structure of US7595405B2, which covers tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. The patent defines the structure with pyridin-2-yl optionally substituted at specific positions [1]. While specific IC50 values for the target compound against P2X3 are not publicly disclosed in the patent, the compound's inclusion in this patent class distinguishes it from non-tetrazole benzamides, which lack the bioisosteric advantages of the tetrazole ring for receptor binding.
| Evidence Dimension | Target class (P2X3 purinergic receptor antagonism) |
|---|---|
| Target Compound Data | Covered by claim scope in US7595405B2 as a tetrazole-substituted arylamide P2X3/P2X2/3 antagonist |
| Comparator Or Baseline | Non-tetrazole benzamides or biphenyl tetrazoles (e.g., losartan class) are not specifically claimed for P2X3 activity in this patent |
| Quantified Difference | Qualitative (claimed vs. non-claimed chemical space) |
| Conditions | Patent classification and structural claim scope |
Why This Matters
For researchers developing P2X3-targeted therapeutics, this compound provides a defined chemical scaffold with documented intellectual property precedence, enabling SAR exploration around a validated chemotype.
- [1] Li Chen et al. (2009). US7595405B2 - Tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. United States Patent. View Source
